Isobutyraldehyde

Description

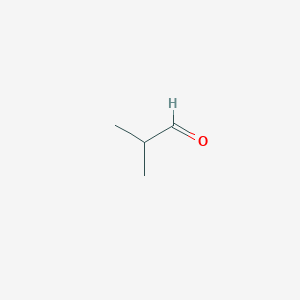

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIMRNSIRUDHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27400-41-5 | |

| Record name | Propanal, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27400-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021635 | |

| Record name | 2-Methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c. | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788 | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3 | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Transparent, colorless liquid | |

CAS No. |

78-84-2 | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42E28168L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-85 °F (NTP, 1992), -65.9 °C, -65 °C | |

| Record name | ISOBUTYL ALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyraldehyde: Properties, Synthesis, and Key Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde, systematically named 2-methylpropanal, is a branched-chain aldehyde with the chemical formula (CH₃)₂CHCHO.[1] It is a colorless, volatile liquid with a characteristic pungent odor, sometimes described as resembling wet cereal or straw.[1] As a significant C4 chemical, this compound serves as a crucial intermediate in the synthesis of a wide array of industrial and pharmaceutical products, including alcohols, glycols, and amino acids. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and relevant metabolic pathways for professionals in research and drug development.

Core Data

CAS Number: 78-84-2[2]

Molecular Structure:

A ball-and-stick model of the this compound molecule illustrates its branched structure with a central carbonyl group.[5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 72.11 g/mol | |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, sharp | [1][6] |

| Density | 0.79 g/mL at 25 °C | |

| Melting Point | -65 °C | |

| Boiling Point | 63 °C | |

| Flash Point | -24 °C to -19 °C | [1] |

| Solubility in Water | 75 g/L at 20 °C | [3] |

| Vapor Pressure | 66 mmHg at 4.4 °C | |

| Autoignition Temperature | 190 °C | [7] |

Synthesis and Production

The primary industrial method for this compound production is the hydroformylation of propene, often as a co-product with n-butyraldehyde.[8] Other synthetic routes, including biological pathways, are also subjects of active research.

Industrial Synthesis: Hydroformylation of Propene

The hydroformylation of propylene (B89431), also known as the oxo process, involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[9]

-

Reaction: CH₃CH=CH₂ + CO + H₂ → (CH₃)₂CHCHO and CH₃CH₂CH₂CHO

-

Catalyst: Rhodium-based catalysts, such as HRh(CO)(PPh₃)₃, are commonly used to favor the formation of the linear isomer (n-butyraldehyde), while cobalt-based catalysts can also be employed.[10]

-

Reaction Conditions: The process is typically carried out at temperatures ranging from 110 to 170 °C and high pressures of 100 to 4000 psig, depending on the catalyst system.[10] The ratio of n-butyraldehyde to this compound can be controlled by adjusting the reaction conditions and the catalyst.[10]

Experimental Protocol: Laboratory Scale Synthesis from Methanol (B129727) and Ethanol (B145695)

A laboratory-scale, single-step synthesis of this compound from methanol and ethanol has been reported over a CuO-ZnO-Al₂O₃ catalyst.[11]

Materials:

-

Methanol

-

Ethanol

-

CuO-ZnO-Al₂O₃ catalyst

-

Fixed-bed reactor

-

Gas chromatograph for product analysis

Procedure:

-

A mixture of methanol and ethanol is vaporized and passed through a fixed-bed reactor containing the CuO-ZnO-Al₂O₃ catalyst.[12]

-

The reaction is conducted at atmospheric pressure and a temperature range of 210–360 °C.[11]

-

The product stream is cooled and collected.

-

The composition of the product mixture is analyzed by gas chromatography to determine the conversion of reactants and the selectivity to this compound.[12]

Key Reactions and Experimental Protocols

This compound is a versatile building block for various organic syntheses. Key reactions include hydrogenation to isobutanol, condensation with formaldehyde (B43269) to produce neopentyl glycol, and the Cannizzaro reaction.

Hydrogenation to Isobutanol

The hydrogenation of this compound is a primary route to isobutanol, an important solvent and biofuel.

-

Reaction: (CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

Materials:

-

This compound

-

Copper-based catalyst (e.g., Cu/ZnO/Al₂O₃)

-

High-pressure autoclave reactor

-

Hydrogen gas

-

Solvent (e.g., isobutanol)

Procedure:

-

The autoclave reactor is charged with this compound, the copper-based catalyst, and a solvent.

-

The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to a pressure of 0.3-0.8 MPa.[13]

-

The reaction mixture is heated to a temperature of 130-180 °C with stirring.[13]

-

The reaction progress is monitored by measuring hydrogen consumption or by periodic sampling and analysis (e.g., by GC).

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration, and the isobutanol is purified by distillation.

Synthesis of Neopentyl Glycol

Neopentyl glycol (NPG) is synthesized through an aldol (B89426) condensation of this compound with formaldehyde, followed by hydrogenation of the intermediate, hydroxypivaldehyde.[14]

-

Step 1 (Aldol Condensation): (CH₃)₂CHCHO + HCHO → HOCH₂C(CH₃)₂CHO

-

Step 2 (Hydrogenation): HOCH₂C(CH₃)₂CHO + H₂ → HOCH₂C(CH₃)₂CH₂OH

Materials:

-

This compound

-

Formaldehyde (or paraformaldehyde)

-

Tertiary amine catalyst (e.g., triethylamine)

-

Hydrogenation catalyst (e.g., copper chromite)

-

Solvent (e.g., methanol)

-

Reactor for aldol condensation

-

High-pressure autoclave for hydrogenation

Procedure:

-

Aldol Condensation:

-

Hydrogenation:

-

The crude hydroxypivaldehyde from the first step is transferred to a high-pressure autoclave.[16]

-

A hydrogenation catalyst (e.g., copper chromite) and a solvent like methanol are added.[15][16]

-

The reactor is pressurized with hydrogen (e.g., up to 3000 psig) and heated (e.g., to 130-160 °C).[15][16]

-

After the reaction is complete, the catalyst is filtered off, and the neopentyl glycol is purified by distillation.[16]

-

Cannizzaro Reaction

Although this compound possesses an α-hydrogen, it can undergo a Cannizzaro-type reaction under vigorous basic conditions, leading to the disproportionation into isobutyric acid and isobutanol.[17]

-

Reaction: 2 (CH₃)₂CHCHO + OH⁻ → (CH₃)₂CHCOO⁻ + (CH₃)₂CHCH₂OH

Materials:

-

This compound

-

Concentrated aqueous sodium or potassium hydroxide (B78521)

-

Reaction vessel with a stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

This compound is added to a concentrated solution of sodium or potassium hydroxide in a reaction vessel.

-

The mixture is stirred vigorously at room temperature or with gentle heating to initiate the reaction. The reaction is exothermic.

-

After the reaction is complete, the mixture is diluted with water and transferred to a separatory funnel.

-

The organic layer, containing isobutanol, is separated. The aqueous layer contains the salt of isobutyric acid.

-

The organic layer is washed with water, dried over an anhydrous drying agent, and distilled to purify the isobutanol.

-

The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate isobutyric acid, which can then be extracted with an organic solvent and purified.

Metabolic Pathway and Biotransformation

Engineered microorganisms, such as Escherichia coli, can be utilized for the bioproduction of this compound and its subsequent conversion to isobutanol.[18] This biotechnological approach offers a renewable alternative to traditional chemical synthesis.

Engineered this compound Production Pathway in E. coli

The metabolic pathway for this compound production in engineered E. coli typically starts from glucose and involves the overexpression of key enzymes in the valine biosynthesis pathway and a keto-acid decarboxylase.[19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 78-84-2: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 78-84-2 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound [chemeurope.com]

- 9. optience.com [optience.com]

- 10. Toward bioproduction of oxo chemicals from C1 feedstocks using this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102698767B - Method for synthesizing this compound catalyst by using methyl alcohol and ethanol in one step - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. jiuanchemical.com [jiuanchemical.com]

- 15. mdpi.com [mdpi.com]

- 16. US5144088A - Manufacture of neopentyl glycol (I) - Google Patents [patents.google.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. This compound production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde, systematically named 2-methylpropanal, is a key organic compound with the chemical formula (CH₃)₂CHCHO. It is a branched-chain aldehyde isomeric with n-butyraldehyde. This colorless, volatile liquid possesses a characteristic pungent odor, sometimes described as reminiscent of wet cereal or straw.[1][2] this compound serves as a crucial intermediate in the synthesis of a wide array of chemicals, including solvents, resins, plasticizers, and pharmaceuticals, making a thorough understanding of its physical and chemical properties essential for professionals in research and drug development.[3][4]

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₈O | [2][3][5] |

| Molecular Weight | 72.11 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Odor | Pungent, sharp, aldehydic | [1][3][5] |

| Boiling Point | 63-65 °C (145-149 °F; 336-338 K) | [1][2][6] |

| Melting Point | -65 °C (-85 °F; 208 K) | [1][2][6] |

| Density | 0.79 g/cm³ at 25 °C | [1][2][6] |

| Solubility in water | Moderately soluble (11 g/100 mL at 20°C) | [3][6] |

| Solubility in organic solvents | Miscible with most organic solvents | [1][2] |

| Vapor Pressure | 173 mmHg at 25 °C | [2] |

| Flash Point | -19 to -24 °C (-2 to -11 °F) | [1] |

| Refractive Index (n_D^20) | 1.374 | [3] |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

Oxidation

This compound can be readily oxidized to form isobutyric acid. This reaction is of significant industrial importance. The oxidation can be achieved using various oxidizing agents, including air, oxygen, or hydrogen peroxide.[7]

Experimental Protocol: Oxidation of this compound to Isobutyric Acid

A laboratory-scale oxidation can be performed using a microreactor system. This compound is fed into the reactor along with an oxidizing agent such as air or oxygen. The reaction is typically carried out at a controlled temperature and pressure. For instance, a continuous process can be established by feeding this compound and air into a reactor maintained at approximately 40°C and 55 psig.[4] The product stream, containing isobutyric acid and unreacted this compound, can then be analyzed by gas chromatography (GC) to determine the conversion and selectivity.[4]

A simplified workflow for the oxidation of this compound is depicted below:

Caption: Experimental workflow for the oxidation of this compound.

Reduction

The reduction of this compound yields isobutanol, a valuable solvent and chemical intermediate. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of this compound to Isobutanol

The hydrogenation of this compound can be carried out in a fixed-bed continuous reaction device. A supported metal catalyst is activated, and a solution of this compound is fed into a preheater before entering the reactor. Hydrogen gas is introduced simultaneously, and the reaction is maintained at a specific temperature and pressure. The resulting product mixture, containing isobutanol, can be analyzed to determine the conversion and yield.[8]

Aldol (B89426) Condensation

This compound, having an α-hydrogen, can undergo aldol condensation. A notable example is the cross-aldol condensation with formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol, which is used in the manufacturing of resins and coatings.[1][9]

Experimental Protocol: Cross-Aldol Condensation of this compound and Formaldehyde

The reaction can be performed in a jacketed glass reactor. This compound and an aqueous solution of formaldehyde are reacted in the presence of a base catalyst, such as a tertiary amine or a phase transfer catalyst like benzyltrimethylammonium (B79724) hydroxide, at a controlled temperature (e.g., 20°C).[9] The progress of the reaction can be monitored using gas chromatography. The product, hydroxypivaldehyde, can be isolated by filtration and washing.[9]

The mechanism for the base-catalyzed aldol condensation is illustrated below:

Caption: Mechanism of the base-catalyzed aldol condensation.

Cannizzaro Reaction

Interestingly, this compound can also undergo the Cannizzaro reaction, a disproportionation reaction, despite having an α-hydrogen. This typically occurs under more vigorous basic conditions where the aldol reaction is reversible, and the irreversible Cannizzaro reaction becomes the dominant pathway.[6] In this reaction, two molecules of this compound react to produce isobutyric acid and isobutanol.[6]

The proposed mechanism for the Cannizzaro reaction of this compound is as follows:

Caption: Mechanism of the Cannizzaro reaction of this compound.

Industrial Production

The primary industrial method for producing this compound is the hydroformylation (or oxo process) of propene.[1][2] In this process, propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex. This reaction yields a mixture of n-butyraldehyde and this compound.[1]

A simplified logical flow for the industrial production of this compound is shown below:

Caption: Industrial production of this compound via hydroformylation.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~2.5 | Multiplet | 1H | Methine proton (-CH(CH₃)₂) |

| ~1.1 | Doublet | 6H | Methyl protons (-CH(CH₃)₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound exhibits three signals, corresponding to the three chemically non-equivalent carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~46 | Methine carbon (-CH(CH₃)₂) |

| ~16 | Methyl carbons (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~2970-2870 | C-H stretching (alkane) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~1730 | C=O stretching (strong, characteristic of aldehydes) |

| ~1465 and ~1385 | C-H bending (alkane) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z = 71, and the loss of a propyl radical to give a prominent peak at m/z = 29 (CHO⁺). Another significant fragment is observed at m/z = 43, corresponding to the isopropyl cation ((CH₃)₂CH⁺).

Safety and Handling

This compound is a highly flammable liquid and vapor. It is classified as an eye irritant and can cause irritation to the skin and respiratory tract.[1] Due to its volatility and flammability, it should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical. Storage should be in a cool, dry, and well-ventilated place in tightly sealed containers.

Conclusion

This compound is a versatile chemical with a well-defined set of physical and chemical properties that underpin its wide range of applications. A comprehensive understanding of its reactivity, including its oxidation, reduction, and condensation reactions, is crucial for its effective use in chemical synthesis and industrial processes. Adherence to proper safety protocols is paramount when handling this flammable and irritant compound. This guide provides a foundational technical overview for professionals working with this compound in research, development, and manufacturing settings.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, 78-84-2 [thegoodscentscompany.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US20150166450A1 - Reduction of ester formation in this compound oxidation - Google Patents [patents.google.com]

- 5. This compound(78-84-2) 1H NMR spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CN101239892A - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Isobutyraldehyde via Propylene Hydroformylation

Introduction

Hydroformylation, also known as the oxo synthesis or oxo process, is a cornerstone of industrial organic chemistry, facilitating the production of aldehydes from alkenes.[1] This process involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond.[1] The hydroformylation of propylene (B89431) is of paramount importance, yielding two isomeric products: n-butyraldehyde and isobutyraldehyde.[2] While many industrial applications favor the linear n-butyraldehyde for producing plasticizers and solvents, this compound is a valuable precursor in its own right, used in the synthesis of neopentyl glycol, isobutanol, and various specialized chemicals.[3][4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound from propylene. It delves into the catalytic systems, reaction mechanisms, factors influencing regioselectivity towards the branched isomer, industrial process configurations, and detailed experimental protocols.

Catalytic Systems and Reaction Mechanism

The hydroformylation of propylene is catalyzed by transition metal complexes, with rhodium and cobalt being the most significant metals employed industrially. Modern "low-pressure oxo" (LPO) processes predominantly utilize rhodium catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands due to their high activity and selectivity under milder conditions.[5]

The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, based on the Wilkinson catalyst, is illustrated below. The active catalytic species is a rhodium hydride complex, typically H(CO)₂(TPP)₂ (where TPP is triphenylphosphine). The regioselectivity of the reaction—the ratio of n- to iso-butyraldehyde—is primarily determined during the hydride migration (or olefin insertion) step, which forms either a linear or a branched rhodium-alkyl intermediate.[6]

Factors Influencing this compound Selectivity

While industrial processes often aim to maximize the n/iso ratio, specific conditions and catalyst modifications can be employed to favor the production of this compound.[7] The key is to influence the kinetic and thermodynamic factors governing the formation of the iso-alkyl intermediate over the n-alkyl intermediate.

-

Ligand Effects : The structure of the phosphine or phosphite ligand is a critical determinant of regioselectivity.

-

Steric Hindrance : Bulky ligands can sterically favor the formation of the linear alkyl intermediate, thus increasing the n/iso ratio. Conversely, certain less bulky or specifically designed ligands can allow for or even promote the formation of the branched isomer.

-

Electronic Properties : The electron-donating or withdrawing nature of the ligand influences the electron density at the rhodium center, which in turn affects the back-donation to the propylene substrate and the activation energies of the hydride migration step.[6] For example, Rh/CHDPP (cyclohexyl diphenylphosphine) catalysts have shown a lower n/i ratio compared to Rh/TPP.[8]

-

Ligand Concentration : The effect is complex and ligand-dependent. For TPP-modified rhodium catalysts, a lower TPP concentration favors the formation of the Rh(CO)₂(H)(TPP)₂ species, which catalyzes the synthesis of the branched aldehyde. In contrast, for other ligands, a higher concentration may be required to promote this compound formation.[8][9]

-

-

Process Conditions :

-

Temperature : The effect of temperature is not always straightforward. While higher temperatures increase the reaction rate, they can sometimes decrease regioselectivity.[8][10]

-

Carbon Monoxide (CO) Partial Pressure : A higher CO partial pressure can decrease the n/iso ratio, favoring the branched product, although it can also lead to catalyst inhibition.[11]

-

Hydrogen (H₂) Partial Pressure : An increased H₂ pressure can lead to a higher n/iso ratio.[11]

-

Table 1: Influence of Key Parameters on this compound Production

| Parameter | Change | Effect on this compound Selectivity | Rationale | Citations |

|---|---|---|---|---|

| Catalyst Ligand | Switch TPP for CHDPP | Increase | CHDPP ligand shows an inherently lower n/iso ratio. | [8] |

| TPP Ligand Conc. | Decrease | Increase | Favors Rh(CO)₂(H)(TPP)₂ species, which promotes branched product. | |

| CO Partial Pressure | Increase | Increase | Favors addition to the non-terminal carbon. | [11] |

| H₂ Partial Pressure | Decrease | Increase | Higher H₂ pressure tends to increase the n/iso ratio. | [11] |

| Temperature | Varies | Can increase or decrease | Effect is system-dependent; often higher T decreases selectivity. |[8][10] |

Industrial Process Overview

The Low-Pressure Oxo (LPO) process, developed by Union Carbide, is a widely adopted technology for propylene hydroformylation.[1] It operates under significantly milder conditions than older cobalt-based processes. A typical process involves a continuous stirred-tank reactor where propylene and syngas (a mixture of CO and H₂) are bubbled through a solution of the rhodium catalyst in a high-boiling solvent, which is often a condensation product of the aldehydes themselves.[1][12]

A critical aspect of the LPO process is the efficient separation and recycling of the expensive rhodium catalyst.[13] The crude liquid product from the reactor is sent to a vaporizer where the lower-boiling aldehydes are separated from the high-boiling catalyst solution.[1] The catalyst solution is then recycled back to the reactor.[1][13] The vaporized aldehyde mixture is subsequently fed to a distillation train to separate this compound from n-butyraldehyde.[14][15]

Table 2: Comparison of Industrial Hydroformylation Catalyst Systems

| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | n/iso Ratio | Developer(s) | Citations |

|---|---|---|---|---|---|

| Cobalt Carbonyl | 140 - 180 | 250 - 300 | 3:1 to 4:1 | BASF | [1][16] |

| Rh/TPP | 95 - 130 | 15 - 20 | 10:1 to 30:1 | Union Carbide / Dow | [1][7] |

| Rh/TPPTS (Biphasic) | 50 - 130 | 10 - 100 | ~19:1 | Ruhrchemie / Rhône-Poulenc | [3] |

| Rh/Biphosphite | 85 - 95 | 15 - 20 | >30:1 | Union Carbide / Dow | |

Experimental Protocol: Laboratory Scale Synthesis

This section outlines a representative protocol for the hydroformylation of propylene in a laboratory setting, based on procedures described in kinetic studies.[8][17][18]

1. Materials and Equipment:

-

Reactor: High-pressure stirred autoclave (e.g., 300 mL stainless steel) equipped with a magnetic stirrer, gas inlet/outlet, sampling valve, thermocouple, and pressure transducer.

-

Reactants: Propylene (polymer grade), Synthesis gas (pre-mixed CO/H₂ or individual cylinders with mass flow controllers), high-purity nitrogen.

-

Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂), phosphine ligand (e.g., triphenylphosphine (B44618) or cyclohexyl diphenylphosphine).

-

Solvent: A high-boiling, inert solvent such as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol) or toluene.[8][19]

-

Analytical: Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

2. Procedure:

-

Catalyst Preparation: In an inert atmosphere (glovebox), accurately weigh the rhodium precursor and the desired amount of ligand into a flask. Dissolve the components in the chosen solvent to achieve the target concentration (e.g., 50-250 ppm Rh).[8]

-

Reactor Charging: Transfer the prepared catalyst solution into the autoclave.

-

Sealing and Purging: Seal the reactor securely. Purge the system multiple times with high-purity nitrogen to remove all traces of oxygen.

-

Pressurization and Heating: Pressurize the reactor with synthesis gas to a pre-reaction pressure. Begin stirring (e.g., 1000 rpm) and heat the reactor to the desired reaction temperature (e.g., 70-115 °C).[8][17]

-

Reaction Initiation: Once the temperature and pressure are stable, introduce propylene into the reactor to reach the final target pressure (e.g., 10-15 bar total pressure).[17] This marks the start of the reaction.

-

Reaction Monitoring: Maintain a constant pressure by continuously feeding synthesis gas to compensate for consumption. The reaction progress can be monitored by observing the rate of syngas uptake. Liquid samples can be carefully withdrawn at intervals for GC analysis to determine conversion and selectivity.

-

Reaction Termination: After the desired reaction time or when syngas uptake ceases, stop the gas feed and terminate the reaction by rapid cooling in an ice bath.

-

Depressurization and Analysis: Once cooled to room temperature, slowly vent the excess pressure. Analyze the final liquid product by GC to quantify the amounts of n-butyraldehyde, this compound, and any side products like propane.

Product Separation

The primary method for separating this compound from n-butyraldehyde on an industrial scale is fractional distillation.[14] Due to the difference in their boiling points (this compound: 64 °C; n-butyraldehyde: 75 °C), they can be effectively separated. The distillation is typically performed under carefully controlled pressure conditions to prevent aldol (B89426) condensation side reactions and reduce energy consumption.[14][15] For laboratory-scale analysis, HPLC can also be used for separation.[20]

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. optience.com [optience.com]

- 3. Separation of Propane/Propylene Mixture by Selective Propylene Hydroformylation in Gas-Expanded Liquids (Chapter 7) - Green Catalysis and Reaction Engineering [cambridge.org]

- 4. biotechrep.ir [biotechrep.ir]

- 5. US20070282134A1 - Process For Hydroformylation Of Propylene - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.intratec.us [cdn.intratec.us]

- 8. research.abo.fi [research.abo.fi]

- 9. researchgate.net [researchgate.net]

- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. US6946580B2 - Hydroformylation process with recycle of active rhodium catalyst - Google Patents [patents.google.com]

- 14. US5865957A - Method for producing butyraldehydes - Google Patents [patents.google.com]

- 15. EP3214062B1 - Distillation method for the separation of n-butanal and iso-butanal - Google Patents [patents.google.com]

- 16. Industrial Operation of Hydroformylation - Chempedia - LookChem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. iscre.org [iscre.org]

- 20. Separation of Butyraldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of Isobutyraldehyde: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for isobutyraldehyde, a key organic compound utilized in various industrial applications, including the synthesis of pharmaceuticals, resins, and flavorings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this compound's spectral characteristics for identification, quantification, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~2.4 | Multiplet | 1H | Methine proton (-CH-) |

| ~1.1 | Doublet | 6H | Methyl protons (-CH₃) |

Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three distinct carbon environments.

| Chemical Shift (δ) [ppm] | Assignment |

| ~204.9 | Carbonyl carbon (C=O)[1] |

| ~41.1 | Methine carbon (-CH-)[1] |

| ~15.5 | Methyl carbons (-CH₃)[1] |

Note: The spectrum was recorded in CDCl₃. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 - 2845 | Strong | C-H stretching (alkyl)[2] |

| ~2880 & ~2720 | Medium | C-H stretching (aldehyde)[2][3] |

| ~1740 - 1720 | Strong, Sharp | C=O stretching (carbonyl)[2] |

| ~1440 - 1325 | Variable | C-H bending (alkyl)[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Abundance | Assignment |

| 72 | Moderate | Molecular Ion [M]⁺ |

| 71 | High | [M-H]⁺[4] |

| 43 | High | [(CH₃)₂CH]⁺ |

| 29 | Moderate | [CHO]⁺[4] |

The fragmentation of this compound is a key identifier in its mass spectrum. The following diagram illustrates the primary fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., a 500 or 700 MHz Bruker instrument).[5]

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained without a solvent.[6] Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7] Carefully place a second salt plate on top to create a thin liquid film between the plates.[6][7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the "sandwich" of salt plates containing the sample in the instrument's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the significant peaks.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the injection port.[8]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron from the molecule to form a radical cation (the molecular ion).[8]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[8]

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample.

References

- 1. This compound | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 4. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide on the Thermodynamic Properties of 2-Methylpropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key thermodynamic properties of 2-methylpropanal (also known as isobutyraldehyde), a significant compound in various chemical syntheses. The data presented herein is compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) database, to ensure accuracy and reliability for research and development applications.

Core Physical and Thermodynamic Properties

2-Methylpropanal (C₄H₈O) is an aldehyde isomeric with butanal.[1] Its fundamental properties are crucial for process design, safety analysis, and reaction modeling. Key identifiers and properties are summarized below.

Table 1: General and Phase Transition Properties of 2-Methylpropanal

| Property | Value | Source(s) |

|---|---|---|

| Identifiers | ||

| IUPAC Name | 2-Methylpropanal | [2] |

| Synonyms | This compound, Isobutanal | [2] |

| CAS Number | 78-84-2 | [2] |

| Molecular Formula | C₄H₈O | [2] |

| Molar Mass | 72.107 g/mol | [3] |

| Phase Properties | ||

| Boiling Point (at 1 atm) | 336 K (63 °C) | [4] |

| Melting Point | 201 K (-72 °C) | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 29.3 ± 0.2 kJ/mol (at 298.15 K) |[5] |

Standard State Thermodynamic Data

The standard state enthalpies and entropy are fundamental for calculating the thermodynamics of reactions involving 2-methylpropanal. These values are provided for standard conditions (298.15 K and 1 bar).

Table 2: Standard Molar Thermodynamic Properties of 2-Methylpropanal at 298.15 K

| Property | Value (kJ/mol) | Phase | Method | Source(s) |

|---|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -218.0 | Gas | Ccb | [1] |

| -250.2 ± 0.75 | Liquid | Ccb | [1][6] | |

| Enthalpy of Combustion (ΔcH°) | -2467.2 ± 0.75 | Liquid | Ccb | [1][6] |

| Property | Value (J/mol·K) | Phase | Method | Source(s) |

| Entropy (S°) | 311.99 | Gas | N/A | [3] |

| | 207.29 | Liquid | N/A |[3] |

Method Acronyms: Ccb (Combustion Calorimetry), Eqk (Equilibrium constant measurement).

Temperature-Dependent Properties

For advanced process modeling and simulation, understanding how properties change with temperature is essential.